
4-甲氧基苄基 2,2,2-三氯乙酰亚胺
描述
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a reagent used for the protection of alcohols as the p-methoxybenzyl ether . It can protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups .
Synthesis Analysis
The synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate involves the protection of alcohols as the p-methoxybenzyl ether . This reagent is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which typically uses basic conditions to protect base-sensitive alcohols .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is C10H10Cl3NO2 . Its molecular weight is 282.55 .Chemical Reactions Analysis
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is used as a reagent for the protection of alcohols . Carboxylic acids can be converted to the corresponding 4-methoxybenzyl (PMB) esters with 4-methoxybenzyl-2,2,2-trichloroacetimidate in the absence of an acid catalyst .Physical And Chemical Properties Analysis
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a clear liquid at 20°C . It has a boiling point of 137°C at 0.7 mmHg and a density of 1.361 g/mL at 25°C . Its refractive index is 1.5488 .科学研究应用
Protection of Alcohols
4-Methoxybenzyl-2,2,2-trichloroacetimidate can be used as a reagent for the protection of alcohols as the p-methoxybenzyl ether . This compound can protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .
Alternative to Williamson Ether Synthesis
This reagent offers an alternative method to the Williamson ether synthesis, which typically uses basic conditions to protect base-sensitive alcohols . The use of 4-Methoxybenzyl-2,2,2-trichloroacetimidate allows for the protection of alcohols under acidic conditions .
Derivatizing Agent for Phosphonic Acids
4-Methoxybenzyl-2,2,2-trichloroacetimidate has been used as a derivatizing agent for phosphonic acids related to nerve agents . This application is particularly useful in the detection and analysis of nerve agents .
Use in OPCW Proficiency Test Scenarios
The compound has been used in the Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency test scenarios . It was used for the successful derivatization and identification of pinacolyl methylphosphonic acid (PMPA) as its benzyl ester when present at a concentration of 5 μg/g in a soil matrix .
Detection in Fatty Acid-Rich Liquid Matrix
The protocol involving 4-Methoxybenzyl-2,2,2-trichloroacetimidate was used in the detection and identification of PMPA when spiked at 10 μg/mL concentration in a fatty acid-rich liquid matrix .
Use in Research for Development of Medical Countermeasures
The use of organophosphorus-based nerve agents has resulted in a resurgence of research efforts towards the development of medical countermeasures against these lethal chemicals . The use of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in the analysis and detection of these agents contributes to these efforts .
作用机制
Target of Action
The primary target of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are alcohols . This compound is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether .
Mode of Action
4-Methoxybenzyl 2,2,2-Trichloroacetimidate interacts with its targets (alcohols) by protecting them as the p-methoxybenzyl ether . It can easily protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .
Biochemical Pathways
The compound is involved in the esterification process, where carboxylic acids are converted to the corresponding 4-methoxybenzyl (PMB) esters . This operationally simple procedure is a highly effective method for the formation of PMB esters .
Pharmacokinetics
Its physical properties such as boiling point (135-137 °c/07 mmHg) and density (1361 g/mL at 25 °C) can impact its handling and use .
Result of Action
The result of the action of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is the formation of p-methoxybenzyl ethers from alcohols . These ethers serve as protective groups that can be removed under specific conditions to yield the original alcohol.
Action Environment
The compound is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which is typically used under basic conditions to protect base-sensitive alcohols . It should be stored under inert gas and should avoid moisture (as it decomposes) and heat .
安全和危害
未来方向
The future directions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate could involve its use in the protection of alcohols as the p-methoxybenzyl ether . Its ability to protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups makes it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKLBJBHACOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454780 | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
CAS RN |
89238-99-3 | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the primary application of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in organic synthesis?
A1: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) is a versatile reagent primarily used for the protection of carboxylic acids as their corresponding 4-methoxybenzyl (PMB) esters []. This protection is particularly useful in multi-step organic synthesis as PMB esters are stable under various reaction conditions but can be readily cleaved when needed.
Q2: What makes PMB-TCA a desirable reagent for PMB ester formation?
A2: PMB-TCA offers several advantages for PMB ester synthesis:
- Mild Reaction Conditions: The reaction proceeds efficiently without the need for strong acids or bases []. This mildness is crucial when dealing with acid-sensitive substrates.
- High Yields: The conversion of carboxylic acids to PMB esters using PMB-TCA typically proceeds in excellent yields, ranging from 78-99% [].
- Stereochemical Integrity: The reaction is highly stereoselective, with no observed racemization for carboxylic acids containing an α-stereocenter []. This feature is essential for synthesizing chiral molecules.
Q3: Besides PMB ester formation, are there other reported applications of PMB-TCA in organic synthesis?
A3: Yes, research indicates that PMB-TCA can be activated with Lewis acids to act as an electrophile, reacting with indole derivatives []. This reactivity enables the alkylation of indoles at various positions (N-, C2-, and C3-), providing access to a diverse range of substituted indole derivatives, including potentially valuable tryptamine analogs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

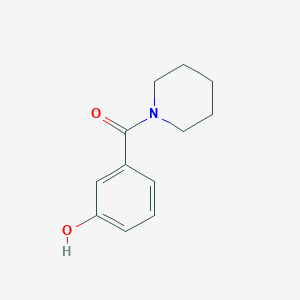
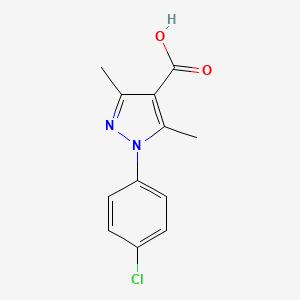
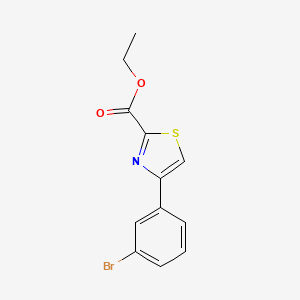
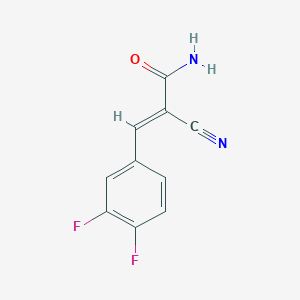
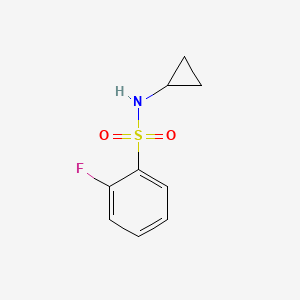

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)


